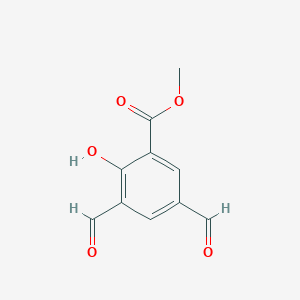
methyl 3,5-diformyl-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,5-diformyl-2-hydroxybenzoate is an organic compound with the molecular formula C₉H₈O₅ It is a derivative of benzoic acid, characterized by the presence of two formyl groups and a hydroxyl group on the benzene ring
Preparation Methods
Methyl 3,5-diformyl-2-hydroxybenzoate can be synthesized through a modified Duff reaction. This reaction involves the use of hexamine in refluxing trifluoroacetic acid as a solvent. The starting material, methyl 4-hydroxybenzoate, undergoes formylation to yield the desired product with a yield of approximately 70%. The reaction conditions include heating the mixture at 90°C for several hours, followed by purification steps to isolate the product.
Chemical Reactions Analysis
Methyl 3,5-diformyl-2-hydroxybenzoate undergoes various chemical reactions, including:
Reduction: The formyl groups can be reduced to benzylic alcohols using sodium borohydride in methanol, resulting in high yields (87%).
Oxidation: The compound can be oxidized to form corresponding carboxylic acids under specific conditions.
Substitution: The hydroxyl group can participate in substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3,5-diformyl-2-hydroxybenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its formyl and hydroxyl groups make it a versatile building block for various chemical transformations.
Biology: The compound’s structural features allow it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of methyl 3,5-diformyl-2-hydroxybenzoate involves its ability to interact with specific molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Methyl 3,5-diformyl-2-hydroxybenzoate can be compared with similar compounds such as:
Methyl 3,5-dihydroxybenzoate: This compound lacks the formyl groups but has two hydroxyl groups, making it less reactive in certain chemical transformations.
Methyl 3,5-dimethoxybenzoate:
Methyl 3,5-diformyl-4-hydroxybenzoate: This compound has a similar structure but with the hydroxyl group in a different position, affecting its chemical behavior and interactions.
The uniqueness of this compound lies in its combination of formyl and hydroxyl groups, providing a balance of reactivity and stability that is valuable in various research and industrial applications.
Properties
IUPAC Name |
methyl 3,5-diformyl-2-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5/c1-15-10(14)8-3-6(4-11)2-7(5-12)9(8)13/h2-5,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSUYILCRYEUCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1O)C=O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














